
3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one is an organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by its isopropyl and dimethyl substituents, which may influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one can be achieved through various methods, including:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the pyrrole ring.
Substitution Reactions: Introducing isopropyl and dimethyl groups through substitution reactions on a pre-formed pyrrole ring.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.
Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one may undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to form different derivatives.
Substitution: Reactions with electrophiles or nucleophiles to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups.
Scientific Research Applications
3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one may have applications in various fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigating its potential as a pharmaceutical intermediate.
Industry: Utilization in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one exerts its effects may involve:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: The parent compound without substituents.
3-Methylpyrrole: A similar compound with a methyl group at the 3-position.
5,5-Dimethylpyrrol-2-one: A compound with dimethyl groups at the 5-position.
Uniqueness
3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one’s unique combination of isopropyl and dimethyl substituents may confer distinct chemical properties and reactivity compared to other pyrrole derivatives.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one |
InChI |
InChI=1S/C9H15NO/c1-6(2)7-5-9(3,4)10-8(7)11/h5-6H,1-4H3,(H,10,11) |
InChI Key |
KGNVHNRJFRQKKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(NC1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12861057.png)
![Bis(2,2'-bipyridyl)([2,2'-bipyridine]-4,4'-diamine)ruthenium(II) dichloride](/img/structure/B12861059.png)
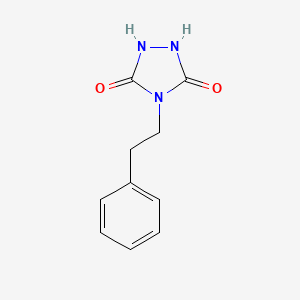
![6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12861077.png)
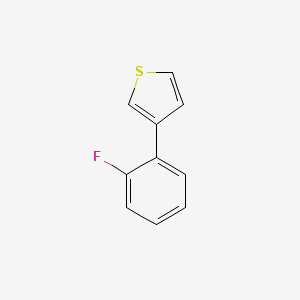
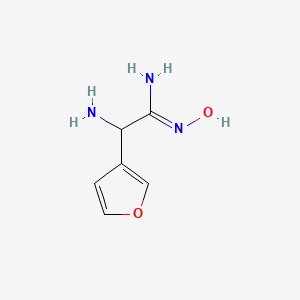
![tert-Butyl 6-amino-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12861100.png)
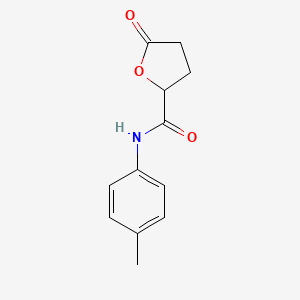
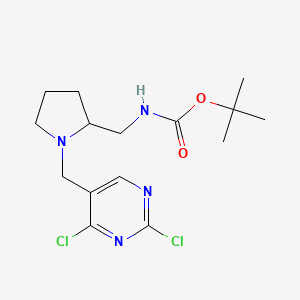
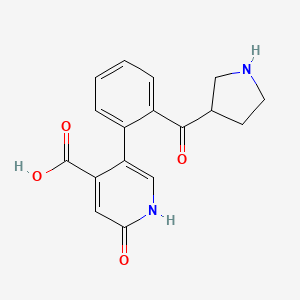
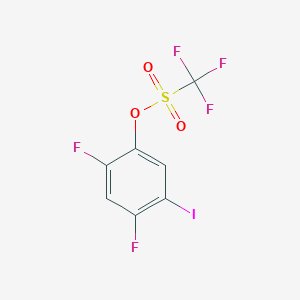

![6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12861153.png)
